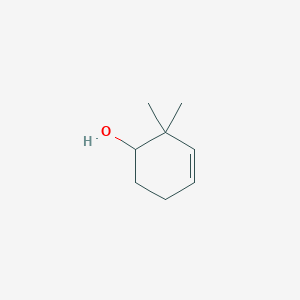
2-((1-(9H-Fluoren-2-yl)propyl)sulfinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(9H-Fluoren-2-yl)propyl)sulfinyl)acetamide is a chemical compound with the molecular formula C17H17NO2S It is characterized by the presence of a fluorenyl group attached to a propyl chain, which is further connected to a sulfinyl group and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(9H-Fluoren-2-yl)propyl)sulfinyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9H-fluorene, propyl bromide, and acetamide.
Formation of Fluorenylpropyl Intermediate: The first step involves the alkylation of 9H-fluorene with propyl bromide in the presence of a strong base like sodium hydride (NaH) to form 1-(9H-fluoren-2-yl)propane.
Oxidation to Sulfoxide: The intermediate is then oxidized using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the corresponding sulfoxide, 1-(9H-fluoren-2-yl)propyl sulfoxide.
Acetamidation: Finally, the sulfoxide is reacted with acetamide under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-(9H-Fluoren-2-yl)propyl)sulfinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-((1-(9H-Fluoren-2-yl)propyl)sulfinyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((1-(9H-Fluoren-2-yl)propyl)sulfinyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The fluorenyl group may contribute to the compound’s ability to intercalate with DNA, potentially leading to its biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylaminofluorene: Similar structure with an acetamide group attached to a fluorenyl moiety.
1-(9H-Fluoren-2-yl)propyl sulfoxide: Intermediate in the synthesis of 2-((1-(9H-Fluoren-2-yl)propyl)sulfinyl)acetamide.
9H-Fluoren-2-yl isocyanate: Contains the fluorenyl group but with an isocyanate functional group.
Uniqueness
This compound is unique due to the presence of both a sulfinyl group and an acetamide moiety, which confer distinct chemical reactivity and potential biological activities. Its combination of structural features makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
72322-82-8 |
|---|---|
Molekularformel |
C18H19NO2S |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
2-[1-(9H-fluoren-2-yl)propylsulfinyl]acetamide |
InChI |
InChI=1S/C18H19NO2S/c1-2-17(22(21)11-18(19)20)13-7-8-16-14(10-13)9-12-5-3-4-6-15(12)16/h3-8,10,17H,2,9,11H2,1H3,(H2,19,20) |
InChI-Schlüssel |
KGTZDUFDYTWUAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)S(=O)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


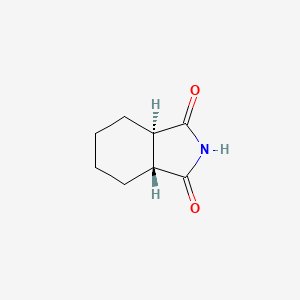
![7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14460274.png)

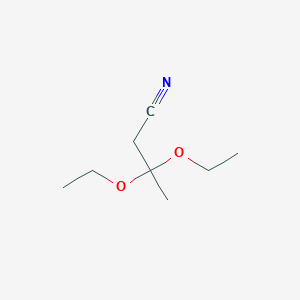
![Spiro[2.3]hexane-4-carbohydrazide](/img/structure/B14460288.png)
![6,9-Dithiaspiro[3.6]decane](/img/structure/B14460294.png)
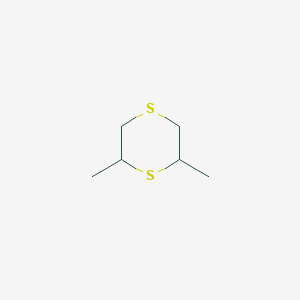
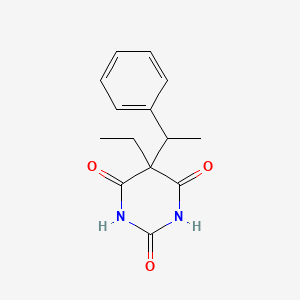
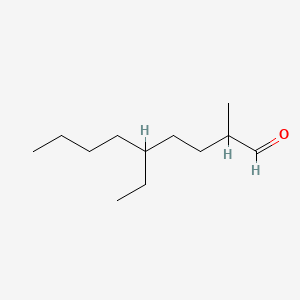
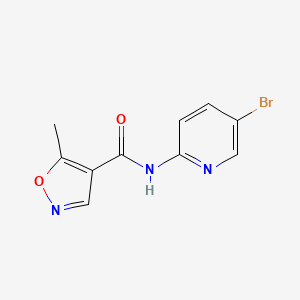
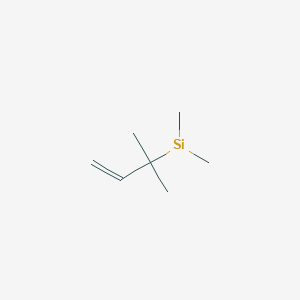

![1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl-](/img/structure/B14460317.png)
